molecular formula C10H8FNO5 B13418372 (3-fluoro-2-oxopropyl) 4-nitrobenzoate CAS No. 62522-66-1

(3-fluoro-2-oxopropyl) 4-nitrobenzoate

Cat. No.: B13418372
CAS No.: 62522-66-1
M. Wt: 241.17 g/mol
InChI Key: RINGFEANYXFKDL-UHFFFAOYSA-N
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Description

(3-fluoro-2-oxopropyl) 4-nitrobenzoate is an organic compound with the molecular formula C10H8FNO5. It is characterized by the presence of a fluoro group, an oxo group, and a nitrobenzoate moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoro-2-oxopropyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 3-fluoro-2-oxopropanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction parameters. The use of automated reactors and precise temperature control can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-2-oxopropyl) 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-fluoro-2-oxopropyl) 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-fluoro-2-oxopropyl) 4-nitrobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical applications, the compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. The pathways involved typically include nucleophilic attack on the carbonyl carbon or substitution at the fluoro group .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

62522-66-1

Molecular Formula

C10H8FNO5

Molecular Weight

241.17 g/mol

IUPAC Name

(3-fluoro-2-oxopropyl) 4-nitrobenzoate

InChI

InChI=1S/C10H8FNO5/c11-5-9(13)6-17-10(14)7-1-3-8(4-2-7)12(15)16/h1-4H,5-6H2

InChI Key

RINGFEANYXFKDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)CF)[N+](=O)[O-]

Origin of Product

United States

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